N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)piperidine-1-carboxamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)piperidine-1-carboxamide typically involves the reaction of piperidine with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)piperidine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it effective in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related fluorinated compound used in similar applications.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with comparable properties.
Uniqueness
N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)piperidine-1-carboxamide stands out due to its specific structure, which combines the stability of fluorinated groups with the reactivity of the piperidine ring. This combination makes it particularly valuable in specialized applications where both stability and reactivity are required.
Properties
Molecular Formula |
C10H14F6N2O |
---|---|
Molecular Weight |
292.22 g/mol |
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C10H14F6N2O/c1-8(9(11,12)13,10(14,15)16)17-7(19)18-5-3-2-4-6-18/h2-6H2,1H3,(H,17,19) |
InChI Key |
WDWYLKVZYIVBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)N1CCCCC1 |
Origin of Product |
United States |
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